Macrocarpal B is a natural compound isolated from the essential oil of Eucalyptus globulus, commonly known as Tasmanian blue gum or blue gum eucalyptus []. This compound has garnered interest in scientific research due to its potential applications in various fields, primarily focusing on its:
Studies have shown that Macrocarpal B exhibits antibacterial activity against various bacterial strains, including those associated with periodontal disease, such as Porphyromonas gingivalis, Prevotella intermedia, and Fusobacterium nucleatum []. This suggests its potential role in developing novel therapeutic agents for oral health.
While research is still in its early stages, some studies suggest that Macrocarpal B might possess anti-cancer properties. In-silico studies (computer simulations) have shown that Macrocarpal B can interact with specific proteins involved in cancer cell growth and proliferation, potentially offering a starting point for further investigation [].
Macrocarpal B is a naturally occurring compound classified as a phenolic compound, specifically a type of flavonoid. It is primarily isolated from the branches of the Eucalyptus globulus tree, commonly known as the blue gum tree. The chemical formula for Macrocarpal B is C28H40O6, and it features a complex structure that contributes to its diverse biological activities. This compound has garnered attention for its potential therapeutic properties, particularly in the fields of antibacterial and anti-inflammatory research.
The biological activity of Macrocarpal B is extensive. Research indicates that it exhibits potent antibacterial properties, making it a candidate for developing new antimicrobial agents . Furthermore, studies have demonstrated its inhibitory effects on dipeptidyl peptidase 4, an enzyme linked to type 2 diabetes mellitus treatment . Its ability to modulate inflammatory responses and potential cytoprotective effects against oxidative stress further underscores its significance in pharmacological applications.
The synthesis of Macrocarpal B can be achieved through various organic synthesis techniques. While natural extraction from Eucalyptus globulus remains the primary method, synthetic approaches include total synthesis via stereoselective coupling reactions. These methods often involve complex multi-step procedures that utilize various reagents and catalysts to achieve the desired structural configuration . The development of synthetic routes not only aids in understanding the compound's chemistry but also facilitates the production of derivatives for further research.
Macrocarpal B has several promising applications in medicinal chemistry and pharmacology:
Interaction studies involving Macrocarpal B have revealed its capacity to influence various biological pathways. It has been shown to block specific enzyme activities that are pivotal in inflammatory processes. For instance, studies indicate that it can reduce the activity of phospholipase A2, thereby limiting the production of pro-inflammatory mediators . Additionally, its interaction with Dipeptidyl peptidase 4 suggests potential benefits in glucose metabolism regulation .
Macrocarpal B shares structural similarities with other compounds derived from Eucalyptus species and related plants. Notable similar compounds include:
| Compound | Chemical Formula | Biological Activity | Unique Features |
|---|---|---|---|
| Macrocarpal A | C28H40O6 | Antibacterial | Similar structure but different potency |
| Macrocarpal C | C28H40O6 | Potentially anti-inflammatory | Different stereochemistry |
| Eucalyptol | C10H18O | Antimicrobial | Simple structure; widely used in aromatherapy |
Macrocarpal B stands out due to its specific inhibitory effects on phospholipase A2 and Dipeptidyl peptidase 4, which are not as pronounced in its analogs. This specificity enhances its therapeutic potential in treating inflammation-related conditions and metabolic disorders.
Macrocarpal B is most abundant in the following Eucalyptus species:
These species thrive in arid to semi-arid climates and have evolved Macrocarpal B as part of their chemical defense arsenal against herbivores and pathogens.
The production of Macrocarpal B is linked to specific clades within the Eucalyptus genus:
Phylogenetic studies suggest that the biosynthetic pathway for Macrocarpal B emerged ~25–30 million years ago, coinciding with the diversification of Eucalyptus in Australia.
Macrocarpal B represents a structurally complex natural product belonging to the class of 5,10-cycloaromadendrane sesquiterpenoids [1]. The compound exhibits a molecular formula of C₂₈H₄₀O₆ with a molecular weight of 472.6136 g/mol and an exact mass of 472.282489012 g/mol [3]. The chemical structure comprises a phloroglucinol dialdehyde moiety conjugated with a diterpene unit containing a distinctive tricyclic framework featuring a three-membered ring, a five-membered ring, and a seven-membered ring system [9].
The complete International Union of Pure and Applied Chemistry name for Macrocarpal B is 5-[(1S)-1-[(1aR,4R,4aR,7S,7aS,7bR)-4-hydroxy-1,1,4,7-tetramethyl-1a,2,3,4a,5,6,7a,7b-octahydrocyclopropa[h]azulen-7-yl]-3-methylbutyl]-2,4,6-trihydroxybenzene-1,3-dicarbaldehyde [3]. The compound is characterized by its Chemical Abstracts Service registry number 142698-60-0 and InChI key IBLPTYJTKWQCDX-NGLILROZSA-N [3].
| Property | Value |
|---|---|
| Molecular Formula | C₂₈H₄₀O₆ |
| Molecular Weight (g/mol) | 472.6136 |
| Exact Mass (g/mol) | 472.282489012 |
| Monoisotopic Mass (g/mol) | 472.282489 |
| CAS Registry Number | 142698-60-0 |
| IUPAC Name | 5-[(1S)-1-[(1aR,4R,4aR,7S,7aS,7bR)-4-hydroxy-1,1,4,7-tetramethyl-1a,2,3,4a,5,6,7a,7b-octahydrocyclopropa[h]azulen-7-yl]-3-methylbutyl]-2,4,6-trihydroxybenzene-1,3-dicarbaldehyde |
| InChI Key | IBLPTYJTKWQCDX-NGLILROZSA-N |
| ChemSpider ID | 400193 |
| PubChem CID | 454458 |
| Classification | 5,10-cycloaromadendrane sesquiterpenoid |
The stereochemical configuration of Macrocarpal B is characterized by seven asymmetric carbon atoms, whose absolute configurations have been determined through comprehensive structural analysis [16]. The compound exhibits an (1S)-configuration at the benzylic position connecting the sesquiterpenoid and phloroglucinol moieties, which represents the primary stereochemical distinction from its structural analogue Macrocarpal A [16].
The tricyclic sesquiterpenoid framework maintains specific stereochemical assignments at positions (1aR,4R,4aR,7S,7aS,7bR) within the octahydrocyclopropa[h]azulen-7-yl system [3]. The hydroxyl group positioning at the C-4 position exhibits R-configuration, while the tetramethyl substitution pattern creates additional stereochemical complexity throughout the molecule [3]. Nuclear magnetic resonance spectroscopy studies have confirmed that the three-membered ring maintains an approximately equiangular triangular geometry with bond angles of 59.8°, 60.1°, and 60.1° [9].
The isobutyl side chain connected to the phloroglucinol ring demonstrates S-configuration at its attachment point, distinguishing it from the R-configuration observed in Macrocarpal A [16]. This stereochemical difference significantly influences the compound's three-dimensional molecular architecture and potentially affects its biological interactions and aggregation behavior [16].
Macrocarpal B belongs to an extensive family of structurally related compounds isolated from various Eucalyptus species, sharing fundamental architectural features while displaying distinctive stereochemical and structural variations [26]. The primary structural relationship exists with Macrocarpal A, which possesses an identical molecular formula but differs in the stereochemical configuration at the benzylic carbon linking the sesquiterpenoid and phloroglucinol components [16].
Macrocarpal A exhibits an (1R)-configuration at the critical benzylic position, contrasting with the (1S)-configuration present in Macrocarpal B [16]. This stereochemical inversion represents the sole structural distinction between these compounds, yet it produces measurable differences in their physical properties and biological activities [16]. Both compounds maintain identical carbon distributions, featuring six methyl carbons, five methylene carbons, six methine carbons, and two quaternary carbons [9].
Macrocarpal C demonstrates a more substantial structural deviation, possessing a molecular formula of C₂₈H₃₈O₅ and representing a dehydrated derivative of Macrocarpal A [26]. The compound contains an exocyclic double bond formed through selective exo-dehydration, which fundamentally alters its chemical behavior and aggregation properties [26]. Research has demonstrated that Macrocarpal C exhibits pronounced aggregation tendencies in solution, producing broadened nuclear magnetic resonance signals and dimeric species observable through electrospray ionization mass spectrometry [16].
| Compound | CAS Number | Molecular Formula | Stereochemical Configuration | Key Structural Difference | Biological Activity |
|---|---|---|---|---|---|
| Macrocarpal A | 132951-90-7 | C₂₈H₄₀O₆ | (1R)-configuration at benzylic position | R-configuration at C-1 of isobutyl side chain | Antibacterial (MIC < 0.2 μg/mL vs B. subtilis) |
| Macrocarpal B | 142698-60-0 | C₂₈H₄₀O₆ | (1S)-configuration at benzylic position | S-configuration at C-1 of isobutyl side chain | Antibacterial, antifouling activity |
| Macrocarpal C | Not specified | C₂₈H₃₈O₅ | Dehydrated derivative of A | Contains exocyclic double bond | DPP-4 inhibitor (90% at 50 μM) |
| Macrocarpal D | Not specified | C₂₈H₄₀O₆ | Stereoisomer | Different stereochemistry | Not specified |
| Macrocarpal E | 142628-54-4 | C₂₈H₄₀O₆ | Eudesmane-type skeleton | Different sesquiterpenoid skeleton | Not specified |
Macrocarpal D maintains the same molecular formula as Macrocarpals A and B but exhibits alternative stereochemical arrangements at unspecified positions within the molecule [14]. Macrocarpal E demonstrates a fundamentally different approach to structural diversity, incorporating a eudesmane-type sesquiterpenoid skeleton rather than the aromadendrane framework characteristic of Macrocarpals A, B, and C [12]. This structural variation places Macrocarpal E in a distinct chemical subclass while maintaining the phloroglucinol dialdehyde component.
The compounds Macrocarpals F and G remain less thoroughly characterized in the literature, with limited structural and stereochemical information available [9]. The entire macrocarpal series demonstrates the remarkable structural diversity achievable through variations in sesquiterpenoid frameworks, stereochemical configurations, and oxidation patterns while maintaining the fundamental phloroglucinol dialdehyde core structure [28].
Macrocarpal B exhibits distinctive physicochemical characteristics that significantly influence its handling, storage, and analytical properties [5]. The compound demonstrates a calculated density of 1.2 ± 0.1 g/cm³ and maintains a high boiling point of 535.7 ± 50.0°C at 760 mmHg, indicating substantial molecular stability under standard atmospheric conditions [5]. The flash point occurs at 291.8 ± 26.6°C, while the vapor pressure remains extremely low at 0.0 ± 1.5 mmHg at 25°C, suggesting minimal volatility under ambient conditions [5].
The compound's solubility profile reflects its complex molecular architecture, with a calculated logarithmic partition coefficient (LogP) of 9.25, indicating pronounced lipophilic character [5]. This high lipophilicity significantly limits aqueous solubility while enhancing dissolution in organic solvents and lipid-based systems [15]. The polar surface area measures 115.06 Ų, contributing to specific interactions with polar molecular environments [5].
Chemical stability analysis reveals that Macrocarpal B remains stable under normal temperatures and pressures but demonstrates temperature sensitivity requiring storage below 25°C for optimal preservation [23]. The compound exhibits stability within neutral to slightly alkaline pH ranges but shows incompatibility with strong oxidizing agents, reducing agents, strong acids, and strong alkalis [23]. Thermal decomposition, when it occurs, produces nitrogen oxides, carbon monoxide, carbon dioxide, and various irritating compounds [23].
| Property | Value |
|---|---|
| Density (g/cm³) | 1.2 ± 0.1 |
| Boiling Point (°C) | 535.7 ± 50.0 at 760 mmHg |
| Flash Point (°C) | 291.8 ± 26.6 |
| Vapour Pressure (mmHg at 25°C) | 0.0 ± 1.5 |
| Index of Refraction | 1.595 |
| LogP (octanol/water) | 9.25 |
| Polar Surface Area (Ų) | 115.06 |
| Hazard Classification | Xi (Irritant) |
Storage recommendations emphasize maintaining the compound in cool, dry environments protected from light and heat sources [23]. The material demonstrates compatibility with standard laboratory glassware and shows no evidence of hazardous polymerization under normal storage conditions [23]. Long-term stability studies indicate that proper storage conditions can maintain compound integrity for extended periods without significant degradation [20].
Comprehensive spectroscopic analysis provides definitive identification and structural confirmation of Macrocarpal B through multiple complementary analytical techniques [16]. Proton nuclear magnetic resonance spectroscopy reveals characteristic signals that enable unambiguous compound identification and stereochemical assignment [9]. The spectrum exhibits a distinctive methine proton signal at δ 3.67 ppm corresponding to the carbon adjacent to the phloroglucinol ring system [9]. Multiple singlet methyl signals appear between δ 0.75-1.15 ppm, representing the tetramethyl substitution pattern within the sesquiterpenoid framework [9]. Two characteristic doublet methyl signals occur at δ 0.83 and δ 0.80 ppm, corresponding to the terminal methyl groups of the isobutyl side chain [9].
Carbon-13 nuclear magnetic resonance spectroscopy provides comprehensive structural information, revealing the presence of six methyl carbons, five methylene carbons, six methine carbons, and two quaternary carbons [9]. Additional signals corresponding to an oxygen-bearing quaternary carbon complete the carbon framework analysis [9]. The spectroscopic data demonstrates similarities to Macrocarpal A while exhibiting subtle differences attributable to the stereochemical configuration variation [16].
Mass spectrometry analysis confirms the molecular ion peak at mass-to-charge ratio 472, consistent with the established molecular formula [17]. Electrospray ionization mass spectrometry demonstrates compatibility with soft ionization techniques, producing clear molecular ion signals without extensive fragmentation [16]. Unlike Macrocarpal C, which exhibits strong dimerization producing [2M-H]⁻ signals at mass-to-charge ratio 907.54, Macrocarpal B shows minimal aggregation behavior under standard analytical conditions [16].
| Compound | ¹H NMR Key Signals (δ ppm) | ¹³C NMR Characteristics | Mass Spectrometry | Aggregation Behavior |
|---|---|---|---|---|
| Macrocarpal A | Methine at 3.67 (adjacent to phloroglucinol), Methyls 0.75-1.15, Doublet methyls 0.83, 0.80 | 6 methyl carbons, 5 methylene carbons, 6 methine carbons, 2 quaternary carbons | M+ at m/z 472 | No aggregation reported |
| Macrocarpal B | Similar to A with stereochemical differences | Similar carbon distribution to A | M+ at m/z 472, ESI-MS compatible | Minimal aggregation |
| Macrocarpal C | Broadened signals due to aggregation | Line broadening observed in NMR | [2M-H]⁻ at m/z 907.54 (dimerization) | Strong aggregation tendency |
Infrared spectroscopy provides functional group identification and molecular fingerprinting capabilities for Macrocarpal B [36]. The spectrum exhibits characteristic absorption bands corresponding to hydroxyl groups, carbonyl functions, and aromatic systems present within the molecular structure [36]. Hydroxyl stretching vibrations appear in the 3200-3600 cm⁻¹ region, while carbonyl stretching from the dialdehyde groups produces strong absorptions around 1650-1750 cm⁻¹ [36]. Aromatic carbon-carbon stretching vibrations contribute signals in the 1400-1600 cm⁻¹ range [36].